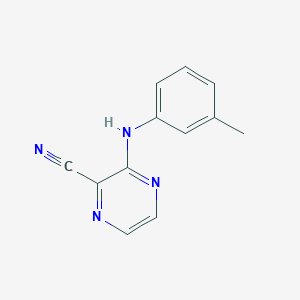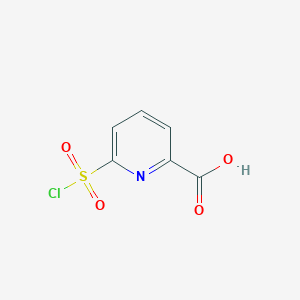
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is often used in various biochemical assays, particularly in the context of cell viability and proliferation studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the reduced form of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for more complex molecules.
Biology:
- Widely used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
- Helps in studying cellular responses to different treatments.
Medicine:
- Potential applications in drug development, particularly in screening for anticancer activity.
- Used in assays to evaluate the cytotoxicity of new compounds.
Industry:
- Employed in the development of diagnostic tools and kits.
- Used in quality control processes for various biochemical products.
作用機序
The primary mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide involves its interaction with cellular enzymes. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This reaction is indicative of the metabolic activity of the cells and is used to assess cell viability and proliferation.
類似化合物との比較
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Similar to MTT but produces a water-soluble formazan product.
5-(3-Carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl)tetrazolium (MTS): Another tetrazolium compound used in cell proliferation assays.
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for use in different types of assays. Its iodine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C12H11IN2OS |
|---|---|
分子量 |
358.20 g/mol |
IUPAC名 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H11IN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |
InChIキー |
CTHHAGIKBPFPLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)




